In Vitro Glucuronidation Kinetics: UGT1A1-Mediated Formation of Belinostat Glucuronide
Belinostat glucuronide formation via recombinant UGT1A1 follows Michaelis-Menten kinetics with an apparent Km of 99.6 µM and Vmax of 353.1 pmol/min/mg protein [1]. This kinetic profile distinguishes belinostat glucuronidation from that of structurally related HDAC inhibitors; for instance, vorinostat undergoes glucuronidation primarily via UGT2B17 rather than UGT1A1 [2]. Among 12 recombinant UGT enzymes tested, UGT1A1 exhibited the highest catalytic activity toward belinostat, followed by UGT2B7, 1A3, and 2B4 [3].
| Evidence Dimension | Enzyme kinetic parameters for glucuronide formation |
|---|---|
| Target Compound Data | Km = 99.6 µM; Vmax = 353.1 pmol/min/mg protein (UGT1A1) |
| Comparator Or Baseline | Vorinostat glucuronidation: UGT2B17-mediated (UGT isoform specificity differs) |
| Quantified Difference | UGT isoform specificity: UGT1A1 (belinostat) vs. UGT2B17 (vorinostat) |
| Conditions | Recombinant UGT1A1 enzyme assay; incubation at 37 °C |
Why This Matters
The defined Km and Vmax values enable precise in vitro-in vivo extrapolation of belinostat clearance for pharmacokinetic modeling and drug-drug interaction risk assessment.
- [1] Wang LZ, et al. Glucuronidation by UGT1A1 is the dominant pathway of the metabolic disposition of belinostat in liver cancer patients. PLoS One. 2013;8(1):e54522. doi: 10.1371/journal.pone.0054522. PMID: 23382909. View Source
- [2] Wang LZ, et al. Phase I pharmacokinetics and metabolic pathway of belinostat in patients with hepatocellular carcinoma. J Clin Oncol. 2010;28(15_suppl):2585. doi: 10.1200/jco.2010.28.15_suppl.2585. View Source
- [3] Dong D, et al. In vitro characterization of belinostat glucuronidation: demonstration of both UGT1A1 and UGT2B7 as the main contributing isozymes. Xenobiotica. 2017;47(4):277-283. doi: 10.1080/00498254.2016.1183061. PMID: 27180825. View Source
